

IRX4310 (AGN194310) Technical Data

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Compound Focus: IRX4310

Cat. No.: S1802739

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The following table summarizes the key physical and storage characteristics of **IRX4310** as provided by the manufacturer [1].

Parameter	Specification
Catalog Number	SML2665 [1]
Purity	≥98% (HPLC) [1]
Physical Form	White to beige powder [1]
Recommended Storage Temperature	2-8°C [1]
Solubility (for in vitro work)	2 mg/mL in DMSO (clear solution) [1]
Molecular Weight	424.58 g/mol (based on provided formula C ₂₈ H ₂₄ O ₂ S) [1]

Storage and Handling FAQ

Q1: What are the long-term storage conditions for IRX4310? The manufacturer specifies that **IRX4310** should be stored at 2-8°C [1]. This typically refers to a standard laboratory refrigerator. For very long-term storage, aliquoting and storing at -20°C may be considered, but the stated 2-8°C should be followed as the primary guideline.

Q2: How should I prepare a stock solution of IRX4310 for my experiments? The technical data sheet indicates that **IRX4310** is soluble in DMSO at a concentration of at least 2 mg/mL, forming a clear solution [1].

- **Recommended Workflow:**

- **Weighing:** Allow the vial to reach room temperature before opening to prevent condensation of water vapor into the powder.
- **Dissolution:** Add the appropriate volume of anhydrous, sterile DMSO to achieve a 2 mg/mL concentration (or your desired stock concentration).
- **Aliquoting:** Immediately after the powder is fully dissolved, aliquot the stock solution into sterile, labeled microtubes to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C or -80°C for long-term stability.

Q3: The powder is clumpy or has a color variation. Is it still usable? The compound is described as a "white to beige powder" [1], so some variation in color can be expected. If the powder appears clumpy, it may have been exposed to moisture.

- **Troubleshooting:** The product is likely still usable. Before preparing a stock solution, briefly spin down the vial in a centrifuge to collect all material at the bottom. Dissolve the entire contents as per the protocol. The key check for viability is the clarity of the final DMSO solution and its performance in a positive control experiment.

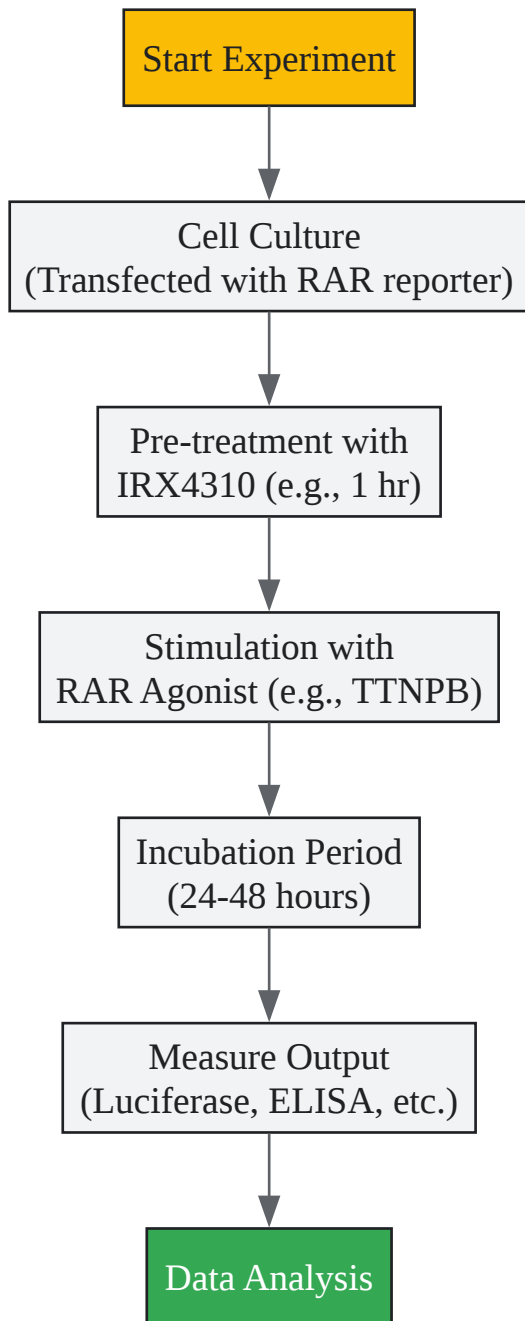
Troubleshooting Common Experimental Issues

Problem	Possible Cause	Suggested Solution
Precipitation in assay buffer	Rapid dilution from DMSO stock into aqueous buffer.	Dilute the stock solution in a step-wise manner. First, create an intermediate dilution in DMSO or a buffer with a small percentage of DMSO (e.g., 1-5%) before adding it to the final assay medium.
High background or non-specific effects	Solvent (DMSO) concentration is too high in the final assay.	Ensure that the final concentration of DMSO in your cell culture or assay buffer does not exceed 0.1% (a common tolerance threshold for most cell lines).

Problem	Possible Cause	Suggested Solution
Lack of expected RAR antagonism	Compound degraded due to improper storage or handling.	Verify that stock solutions were stored correctly and have not undergone multiple freeze-thaw cycles. Test the compound in a well-established positive control assay to confirm its activity.
Inconsistent results between experiments	Slight variations in stock solution concentration or cell passage number.	Ensure consistent cell culture conditions and use low-passage-number cells. Prepare a fresh master stock solution and re-aliquot for all experiments in a series to maintain consistency.

Experimental Workflow for In Vitro Antagonism

For studies investigating the pan-RAR antagonism of **IRX4310**, here is a generalized workflow. The diagram below outlines the key stages from cell preparation to data analysis.



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Detailed Protocol:

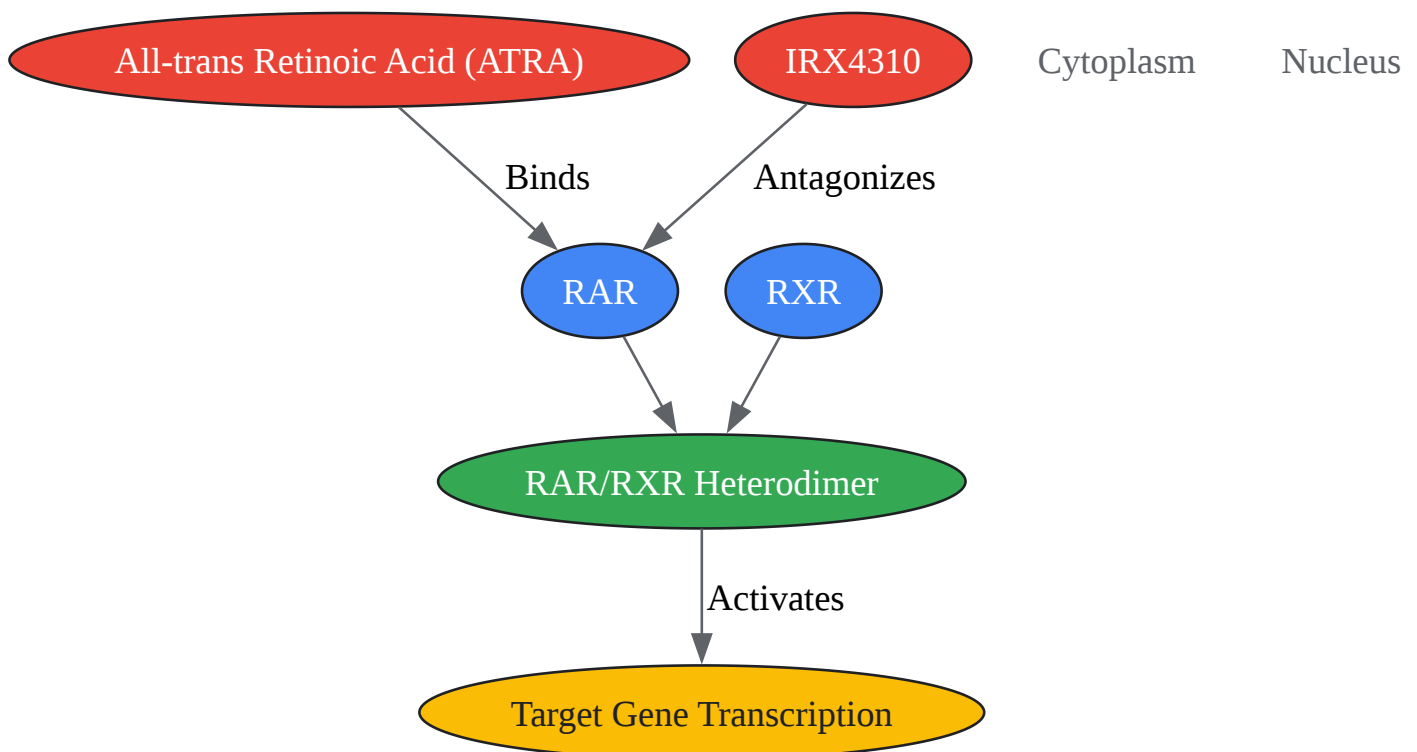
- **Cell Culture & Transfection:** Use an appropriate cell line (e.g., HEK293, HeLa) transfected with a plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene like luciferase. Optionally, co-transfect with plasmids expressing specific RAR subtypes (α , β , or γ) to study subtype-specific effects [1].
- **Pre-treatment:** Pre-treat the cells with your chosen concentration of **IRX4310** (dissolved in DMSO, with a final DMSO concentration $\leq 0.1\%$) for approximately 1 hour. This allows the antagonist to bind

the receptors before the agonist is introduced.

- **Agonist Stimulation:** Add the RAR agonist (e.g., TTNPB) to the culture media at its effective concentration. The manufacturer's data shows that **IRX4310** can block TTNPB-induced transcription and toxicity [1].
- **Incubation:** Incubate the cells for the required time for the reporter signal to develop, typically 24-48 hours.
- **Output Measurement:** Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase). A successful antagonism will be shown by a dose-dependent decrease in the signal induced by the agonist alone.
- **Data Analysis:** Normalize the data to control groups (e.g., vehicle-only and agonist-only). Plot the dose-response curve for **IRX4310** to determine its potency (IC50) in your system.

RAR Signaling Pathway and Antagonism

To contextualize the mechanism of action of **IRX4310** within the retinoic acid signaling pathway, the following diagram illustrates where it acts as an antagonist.



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Mechanism Insight: **IRX4310** is a high-affinity, orally active **pan-retinoic acid receptor (RAR) antagonist**. It binds to all three RAR subtypes (RAR α , RAR β , and RAR γ) with higher affinity (K_d = 3, 2, and 5 nM, respectively) than the natural agonist all-trans retinoic acid (ATRA) [1]. By occupying the ligand-binding site of the RAR, it prevents the receptor from being activated by agonists like ATRA or TTNPB. This blocks the formation of the active RAR-RXR heterodimer complex in the nucleus, thereby inhibiting the transcription of downstream target genes [1].

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References

1. AGN194310 = 98 HPLC 229961-45-9 [sigmaaldrich.com]

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